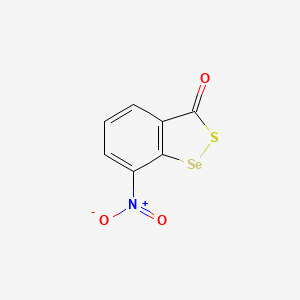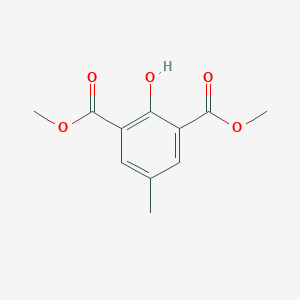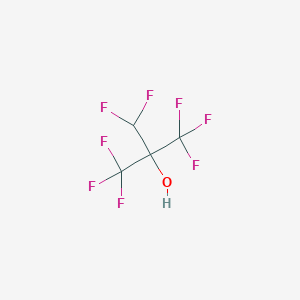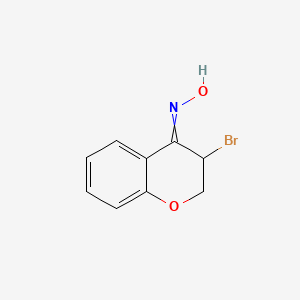![molecular formula C15H15NO3 B14281776 Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- CAS No. 138329-27-8](/img/structure/B14281776.png)
Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its unique structure, which includes a methoxy group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- typically involves the condensation reaction between salicylaldehyde and 2-aminophenol in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- involves its ability to form stable complexes with metal ions. The imine group and the phenolic hydroxyl group act as coordination sites for metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects. The compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions also contributes to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-[(4-hydroxyphenyl)methyl]-
- Phenol, 2-methyl-
- 2-(hydroxymethyl)phenol
Comparison
Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy- is unique due to the presence of both a methoxy group and an imine group, which are not commonly found together in similar compounds. This unique structure allows it to form more stable and diverse metal complexes compared to other phenolic compounds. Additionally, the methoxy group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
138329-27-8 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)methyliminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H15NO3/c1-19-14-8-4-6-12(15(14)18)10-16-9-11-5-2-3-7-13(11)17/h2-8,10,17-18H,9H2,1H3 |
Clave InChI |
PIIYBUWKQVJNKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C=NCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)



![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)









